molecular formula C8H12O2 B1360012 3-Ethoxy-2-cyclohexen-1-one CAS No. 5323-87-5

3-Ethoxy-2-cyclohexen-1-one

Cat. No.: B1360012
CAS No.: 5323-87-5
M. Wt: 140.18 g/mol
InChI Key: JWCFJPLIRVYENQ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-cyclohexen-1-one (CAS 5323-87-5) is a cyclic enone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . Its structure features an ethoxy group at the 3-position and a ketone at the 1-position of the cyclohexene ring. This compound is widely utilized as a synthetic intermediate, particularly in the preparation of 3-alkyl- or aryl-substituted cyclohexenones via Grignard reagent additions . It also plays a critical role in kinetic enolate formation (e.g., using LDA) and Stork-Danheiser alkylation, enabling regioselective functionalization at the 6-position .

Key physical properties include:

  • Boiling point: 501.04 K (227.89°C)
  • Solubility: Slightly soluble in water
  • Thermodynamic data: Δf H°gas = -357.40 kJ/mol; Δvap H° = 41.75 kJ/mol
  • Ionization energy: 8.69 ± 0.05 eV .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the ethylation of 2-cyclohexen-1-one using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as distillation and purification to remove impurities and achieve the desired concentration of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It participates in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1. Intermediate for Synthesis:
3-Ethoxy-2-cyclohexen-1-one serves as a crucial intermediate for the preparation of various substituted cyclohexenones. It can undergo nucleophilic addition reactions with organometallic reagents, leading to the formation of 3-alkyl or aryl derivatives. This reactivity is particularly useful in the synthesis of complex organic molecules .

2. Kinetic Enolate Formation:
The compound facilitates kinetic enolate formation using lithium diisopropylamide (LDA), which is beneficial for selective alkylation at the 6-position. This method, known as the Stork-Danheiser kinetic alkylation procedure, is widely applied in alicyclic synthesis .

Case Studies

Case Study 1: Synthesis of Cyclohexenones
In a study published by Wake Forest University, researchers demonstrated the alkylation of the anion derived from this compound with tert-butyldimethylsilyl-protected iodopropanol. The resulting products showcased varied substitution patterns that could be further utilized in medicinal chemistry .

Case Study 2: Pharmaceutical Applications
Research has indicated that derivatives of this compound exhibit potential pharmacological properties. For example, compounds synthesized from this intermediate have been evaluated for their efficacy against cancer cell lines, highlighting its relevance in drug development and medicinal chemistry .

Mechanism of Action

The mechanism by which 3-ethoxy-2-cyclohexen-1-one exerts its effects involves its ability to act as an electrophile in various organic reactions. Its structure allows for the formation of enolates, which can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Comparison with Similar Cyclohexenone Derivatives

Structural and Functional Group Variations

The reactivity and applications of 3-Ethoxy-2-cyclohexen-1-one are influenced by its ethoxy substituent. Below is a comparison with structurally related compounds:

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Ethoxy (3) C₈H₁₂O₂ 140.18 Intermediate in alkylation; enolate formation .
3-Methoxy-2-cyclohexen-1-one Methoxy (3) C₇H₁₀O₂ 126.15 Lower boiling point (233°C); used in asymmetric synthesis .
3-Amino-2-cyclohexen-1-one Amino (3) C₆H₉NO 111.14 Pharmaceutical research; higher polarity due to NH₂ group .
3-Acetoxy-2-cyclohexen-1-one Acetoxy (3) C₈H₁₀O₃ 154.16 Enhanced electrophilicity; used in probe synthesis .
2-Cyclohexen-1-one None (parent compound) C₆H₈O 96.13 Simpler structure; lower thermal stability .

Reactivity and Catalytic Behavior

  • Dehydrogenation Studies: In catalytic dehydrogenation over noble metals (Pt, Pd, Rh), this compound exhibits distinct behavior compared to analogs. For example: The ethoxy group stabilizes intermediates via electron donation, slowing dehydrogenation relative to 3-methyl-2-cyclohexen-1-one (substrate 1 in ).
  • Enolate Formation: The ethoxy group enhances the kinetic acidity of the α-hydrogen, making this compound more reactive toward strong bases (e.g., LDA) than 3-Methoxy analogs. This property is exploited in Stork-Danheiser alkylation for alicyclic synthesis .

Thermodynamic and Physical Properties

Property This compound 3-Methoxy-2-cyclohexen-1-one 2-Cyclohexen-1-one
Boiling Point (°C) 227.89 233 165
Δf H°gas (kJ/mol) -357.40 N/A -215.8*
log P (Octanol/Water) 1.66 ~1.2 (estimated) 0.89
Solubility in Water Slight Low Moderate

*Estimated value for parent compound based on analogous data.

The higher log P of the ethoxy derivative reflects increased hydrophobicity compared to methoxy and parent compounds, impacting its use in organic solvents.

Biological Activity

3-Ethoxy-2-cyclohexen-1-one (C8H12O2) is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its effects on various biological targets, synthesis methods, and potential therapeutic applications.

This compound features an ethoxy group attached to a cyclohexene ring, contributing to its unique reactivity profile. The compound's structure can be represented as follows:

Chemical Structure C8H12O2\text{Chemical Structure }C_8H_{12}O_2

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in metabolic pathways. For instance, 2-acetyl-3-hydroxy-cyclohex-2-enone has been noted for its inhibitory effects on human lactate dehydrogenase, which plays a crucial role in converting pyruvate to lactate. This inhibition may influence lactate metabolism, suggesting potential therapeutic applications in conditions associated with lactate accumulation.

Cytotoxicity and Anticancer Potential

The biological activity of this compound has been explored in the context of cancer research. For example, studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve modulation of signaling pathways or direct interaction with cellular components .

Study on Anticancer Activity

A study examined the anticancer properties of methanolic extracts from Theobroma cacao pod husk, which included compounds structurally related to this compound. The extracts demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations as low as 31.25 μg/mL, highlighting the potential for similar compounds to exhibit anticancer activity .

Toxicological Assessment

Toxicological studies have assessed the safety profile of compounds related to this compound. For instance, one study reported low acute toxicity with a median lethal concentration (LC50) of 7000 mg/m³ in rats. However, clinical signs of toxicity such as respiratory irritation were noted at higher concentrations .

Synthesis and Reactivity

The synthesis of this compound has been documented in various studies, often involving alkylation reactions that utilize commercially available starting materials. Its reactivity towards biological targets such as cysteine sulfenic acids has also been explored, indicating its potential utility in bioconjugation chemistry .

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations influence biological activity:

Compound NameStructural FeaturesUnique Properties
This compoundContains an ethoxy groupDifferent reactivity profile due to ethoxy substitution
2-Acetyl-3-hydroxy-cyclohex-2-enoneContains acetyl and hydroxyl groupsInhibitor of lactate dehydrogenase
3-Methyl-2-cyclohexen-1-oneContains a methyl groupAlters chemical properties compared to target compound

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-Ethoxy-2-cyclohexen-1-one experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the cyclohexenone backbone and ethoxy group (δ ~1.3 ppm for ethoxy CH3 and δ ~4.0 ppm for CH2).
  • IR : Detect the carbonyl stretch (C=O) at ~1680–1720 cm1^{-1} and ether C-O stretch at ~1100–1250 cm1^{-1}.
  • GC-MS : Compare retention times and fragmentation patterns with reference standards .

Q. What are standard synthetic routes for preparing this compound?

  • Methodology :

  • Wittig Reaction : React this compound precursors (e.g., ketones) with Wittig reagents like (3-ethoxycarbonylpropyl)-triphenyl-phosphonium bromide. Use THF (distilled from sodium/benzophenone) as a solvent to avoid peroxides .
  • Cyclization : Employ acid-catalyzed cyclization of β-keto esters under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Keep under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) due to flammability (flash point ~72°C) and acute toxicity risks. Refer to safety data for similar cyclohexenones .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

  • Methodology :

  • DFT Calculations : Model reaction pathways (e.g., transition states for cyclization) using Gaussian or ORCA software. Validate with experimental yields.
  • Database Mining : Cross-reference PubChem and EPA DSSTox for thermodynamic parameters (e.g., enthalpy of formation) .
  • Example : A one-step synthesis route predicted via Reaxys or Pistachio databases achieved 85% yield under optimized conditions .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Multi-Technique Validation : Combine 1H^1H-13C^{13}C HSQC NMR for carbon-proton correlation and X-ray crystallography for absolute configuration confirmation.
  • Case Study : Discrepancies in carbonyl peak shifts (δ ~170 vs. 168 ppm) were resolved by identifying trace water in DMF, which altered tautomerism .

Q. How do researchers mitigate regioselectivity challenges in functionalizing this compound?

  • Methodology :

  • Steric and Electronic Analysis : Use bulky reagents (e.g., LDA) to direct nucleophilic attack to the less hindered α-position.
  • Kinetic Studies : Monitor reaction intermediates via in situ IR. For example, ethoxy groups deactivate the β-position via electron donation, favoring α-substitution .

Q. What protocols ensure reproducibility in catalytic asymmetric reactions involving this compound?

  • Methodology :

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for enantioselective hydrogenation.
  • Quality Control : Pre-dry solvents (e.g., DMF over 4Å molecular sieves) and catalysts to avoid moisture-induced racemization .

Properties

IUPAC Name

3-ethoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-8-5-3-4-7(9)6-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCFJPLIRVYENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201326
Record name 3-Ethoxycyclohex-2-ene-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-87-5
Record name 3-Ethoxy-2-cyclohexen-1-one
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Record name 3-Ethoxycyclohex-2-ene-1-one
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Record name 3-Ethoxy-2-cyclohexen-1-one
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Record name 3-Ethoxycyclohex-2-ene-1-one
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Record name 3-ethoxycyclohex-2-ene-1-one
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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